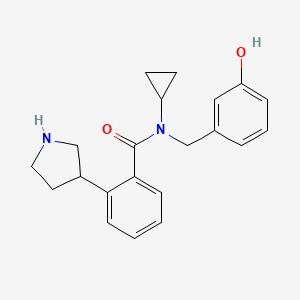
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone, also known as INOT, is a synthetic compound that has been widely used in scientific research for its unique properties. INOT is a nitric oxide donor, which means that it releases nitric oxide when it comes into contact with biological tissues. Nitric oxide is a key signaling molecule in the body that plays a role in many physiological processes, including vasodilation, neurotransmission, and immune function. INOT has been used to study the role of nitric oxide in these processes and to develop new therapies for a range of medical conditions.
Wirkmechanismus
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone releases nitric oxide when it comes into contact with biological tissues. Nitric oxide then activates a series of signaling pathways that regulate various physiological processes. For example, nitric oxide activates guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which regulates smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has a range of biochemical and physiological effects that have been studied extensively in scientific research. It has been shown to increase vasodilation and reduce platelet aggregation, which can help to prevent blood clots and reduce the risk of stroke and heart attack. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has also been shown to have anti-inflammatory effects, which can help to reduce the severity of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a potent nitric oxide donor, which means that it can be used at low concentrations to achieve significant biological effects. However, 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone also has some limitations. It can be difficult to control the release of nitric oxide from 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone, which can make it challenging to study the effects of nitric oxide on specific signaling pathways. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone. One area of interest is the development of new therapies for conditions such as hypertension, stroke, and cancer. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has shown promise as a potential treatment for these conditions, and further research is needed to determine its efficacy and safety. Another area of interest is the development of new nitric oxide donors that can be more precisely controlled and targeted to specific tissues and signaling pathways. This could lead to the development of more effective and targeted therapies for a range of medical conditions.
Synthesemethoden
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of isonicotinic acid with 2,2,6,6-tetramethyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then treated with a nitrosating agent to form the nitric oxide donor group.
Wissenschaftliche Forschungsanwendungen
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has been used extensively in scientific research to study the role of nitric oxide in various physiological processes. It has been used to investigate the effects of nitric oxide on vascular tone, platelet aggregation, and immune function. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has also been used to develop new therapies for conditions such as hypertension, stroke, and cancer.
Eigenschaften
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)9-12(18)10-15(3,4)17(14)20-13(19)11-5-7-16-8-6-11/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYMAHKREUHAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1OC(=O)C2=CC=NC=C2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)

![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5377928.png)
![phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone](/img/structure/B5377935.png)
![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)


![N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5377986.png)
![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5377999.png)
![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)